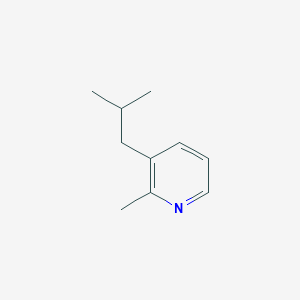
Pyridine, 2-methyl-3-(2-methylpropyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutyl-2-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an isobutyl group at the third position and a methyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-2-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of 3-Isobutyl-2-methylpyridine may involve catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the isobutyl group onto the pyridine ring. This method offers high yields and selectivity under mild reaction conditions.
化学反応の分析
Types of Reactions
3-Isobutyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine compounds.
科学的研究の応用
3-Isobutyl-2-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Isobutyl-2-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Isobutyl-3-methylpyridine
- 3-Isobutyl-4-methylpyridine
- 2-Isobutyl-5-methylpyridine
Uniqueness
3-Isobutyl-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
特性
CAS番号 |
110824-06-1 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
2-methyl-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)7-10-5-4-6-11-9(10)3/h4-6,8H,7H2,1-3H3 |
InChIキー |
OENODJPDTAXGNG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)CC(C)C |
正規SMILES |
CC1=C(C=CC=N1)CC(C)C |
同義語 |
Pyridine, 2-methyl-3-(2-methylpropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















